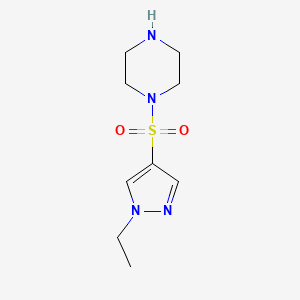![molecular formula C15H10F3N3O2 B3376056 5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1170573-62-2](/img/structure/B3376056.png)
5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cells that play a vital role in the immune system.
Wirkmechanismus
TAK-659 works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a non-receptor tyrosine kinase that plays a crucial role in the activation and proliferation of B cells. Upon activation of the B cell receptor, BTK is recruited to the cell membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. Inhibition of BTK by TAK-659 leads to the suppression of downstream signaling pathways and the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical models of autoimmune diseases and cancer. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which can reduce the production of autoantibodies in autoimmune diseases and the proliferation of cancer cells in cancer. TAK-659 has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its potency and selectivity for BTK, its well-defined mechanism of action, and its efficacy in preclinical models of autoimmune diseases and cancer. However, there are also some limitations to the use of TAK-659 in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
For research on TAK-659 include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in clinical trials, and the development of combination therapies with other drugs.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including autoimmune diseases, cancer, and inflammatory disorders. BTK is a crucial enzyme in the signaling pathway of B cells, and its inhibition can lead to the suppression of B cell activation and proliferation. TAK-659 has been shown to be a potent and selective inhibitor of BTK, and several studies have demonstrated its efficacy in preclinical models of autoimmune diseases and cancer.
Eigenschaften
IUPAC Name |
5-pyrrol-1-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)10-4-3-5-11(8-10)21-13(20-6-1-2-7-20)12(9-19-21)14(22)23/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSYSHAUGRDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



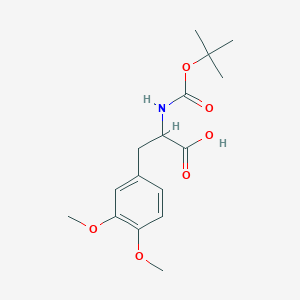
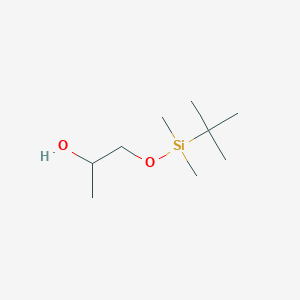
![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)
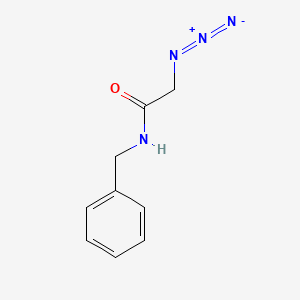
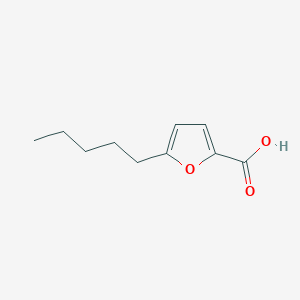
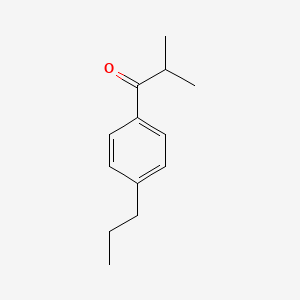
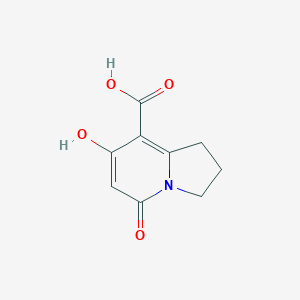
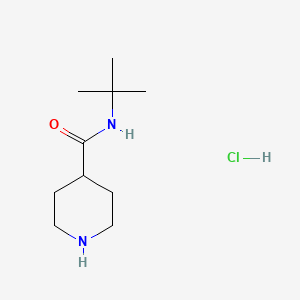
![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)
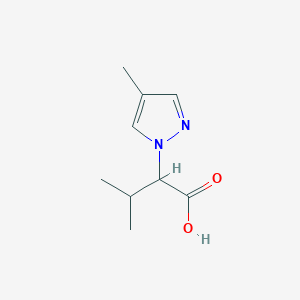

![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)
